molecular formula C9H13NO3 B7790519 Levonordefrin CAS No. 74812-63-8

Levonordefrin

Cat. No.: B7790519
CAS No.: 74812-63-8
M. Wt: 183.20 g/mol
InChI Key: GEFQWZLICWMTKF-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and sympathomimetic amine. It is primarily used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures. This compound mimics the effects of adrenaline but is more stable and less potent in raising blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levonordefrin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Levonordefrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Levonordefrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.

    Biology: this compound is used in studies related to adrenergic receptors and their signaling pathways.

    Medicine: It is commonly used in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.

    Industry: this compound is used in the formulation of various pharmaceutical products

Mechanism of Action

Levonordefrin is often compared with other sympathomimetic amines such as epinephrine and norepinephrine:

Comparison with Similar Compounds

Levonordefrin’s unique stability and pharmacologic profile make it a valuable compound in both clinical and research settings.

Properties

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction.

CAS No.

74812-63-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1

InChI Key

GEFQWZLICWMTKF-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonordefrin
Reactant of Route 2
Levonordefrin
Reactant of Route 3
Levonordefrin
Reactant of Route 4
Levonordefrin
Reactant of Route 5
Levonordefrin
Reactant of Route 6
Levonordefrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.